molecular formula C8H5ClN2O3 B1271481 2-(Chloromethyl)-5-nitro-1,3-benzoxazole CAS No. 119198-10-6

2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Cat. No.: B1271481
CAS No.: 119198-10-6
M. Wt: 212.59 g/mol
InChI Key: AQZQGQKSWZXRCF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both nitro and chloromethyl groups in the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole typically involves the following steps:

    Nitration: The nitration of 1,3-benzoxazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the 5-position of the benzoxazole ring.

    Chloromethylation: The chloromethylation of 5-nitro-1,3-benzoxazole is achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This introduces a chloromethyl group at the 2-position of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is 2-(Chloromethyl)-5-amino-1,3-benzoxazole.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-(Chloromethyl)-5-nitro-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is used in the development of new materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-benzoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-1,3-benzoxazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Bromomethyl)-5-nitro-1,3-benzoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.

Uniqueness

2-(Chloromethyl)-5-nitro-1,3-benzoxazole is unique due to the presence of both nitro and chloromethyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in different fields.

Properties

IUPAC Name

2-(chloromethyl)-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZQGQKSWZXRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377344
Record name 2-(chloromethyl)-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119198-10-6
Record name 2-(chloromethyl)-5-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4-nitrophenol (10 g, 65 mmole) and ethyl chloroacetimidate hydrochloride (15.4 g, 97.5 mmole) were heated at reflux temperature in ethanol (100 ml) for 18 hours. The solvent was then removed by evaporation in vacuo and the residue recrystallised from ethanol to give the title compound, yield 9.0 g, m.p. 216°-217°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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